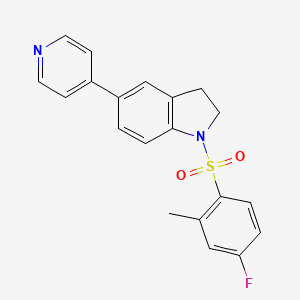
1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a useful research compound. Its molecular formula is C20H17FN2O2S and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline, identified by its CAS number 2034226-40-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The molecular formula of this compound is C20H17FN2O2S, with a molecular weight of 368.4 g/mol. The compound features a sulfonyl group linked to an indoline structure, which is known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034226-40-7 |
| Molecular Formula | C20H17FN2O2S |
| Molecular Weight | 368.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain pathways involved in cancer cell proliferation and may modulate signaling cascades relevant to various diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound may bind to the active sites of enzymes, inhibiting their function.
- Receptor Modulation: It can interact with receptors, altering their signaling pathways, which is crucial in therapeutic contexts such as cancer treatment.
Biological Activity
Recent studies have demonstrated the compound's potential in various biological assays:
- Anticancer Activity: In vitro studies indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values for these cells range from 0.87 μM to 12.91 μM, indicating a potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values of approximately 17.02 μM .
- Selectivity Index: The compound showed a favorable selectivity index against cancer cells, suggesting it may have lower toxicity towards normal cells while effectively targeting malignant ones .
Case Studies
A study published in MDPI highlighted the compound's efficacy in inducing apoptosis in cancer cells through the activation of caspase pathways. For instance, treated MCF-7 cells exhibited increased levels of caspase 9, reaching concentrations of 27.13 ng/mL compared to controls .
Comparative Analysis
To better understand the effectiveness of this compound, it can be compared with similar compounds:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.87 - 12.91 | Enzyme inhibition and receptor modulation |
| 5-Fluorouracil | 17.02 | Antimetabolite affecting DNA synthesis |
| Staurosporine | Variable | Protein kinase inhibitor |
Propriétés
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-14-12-18(21)3-5-20(14)26(24,25)23-11-8-17-13-16(2-4-19(17)23)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJZXWEVWBQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














